Cas no 1152555-09-3 (6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine)

6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted pyridazine core coupled with a methylpiperidinyl amine moiety, offering versatility for further functionalization. The compound's rigid heterocyclic framework and tertiary amine group may enhance binding affinity in biological systems, making it a candidate for drug discovery efforts targeting central nervous system (CNS) or receptor-specific pathways. Its synthetic accessibility and stability under standard conditions facilitate its use as an intermediate in the development of novel bioactive molecules. The presence of both electron-withdrawing (chloro) and electron-donating (amine) groups provides a balanced electronic profile for structure-activity relationship studies.
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine structure
1152555-09-3 structure
Product name:6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
CAS No:1152555-09-3
MF:C11H17ClN4
Molecular Weight:240.732480764389
CID:5073160

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
    • インチ: 1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3
    • InChIKey: ZEJJEBMPLJBCIG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)N(C)C1CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • トポロジー分子極性表面積: 32.299
  • XLogP3: 1.6

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-2152-5g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
5g
$1833.0 2023-09-06
TRC
C277446-100mg
6-chloro-n-methyl-n-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3
100mg
$ 135.00 2022-04-01
Life Chemicals
F1967-2152-2.5g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
2.5g
$1222.0 2023-09-06
TRC
C277446-1g
6-chloro-n-methyl-n-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3
1g
$ 865.00 2022-04-01
Life Chemicals
F1967-2152-10g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
10g
$2566.0 2023-09-06
Life Chemicals
F1967-2152-0.25g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F1967-2152-0.5g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
0.5g
$580.0 2023-09-06
TRC
C277446-500mg
6-chloro-n-methyl-n-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3
500mg
$ 570.00 2022-04-01
Life Chemicals
F1967-2152-1g
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
1152555-09-3 95%+
1g
$611.0 2023-09-06

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine 関連文献

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amineに関する追加情報

Introduction to 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS No. 1152555-09-3)

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine, a compound with the chemical identifier CAS No. 1152555-09-3, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the pyridazine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group, a methylpiperidine moiety, and an amine functional group, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine have been extensively studied due to its promising pharmacological profile. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research and development in medicinal chemistry. The compound's ability to interact with various biological targets makes it a valuable scaffold for designing novel therapeutic agents.

In the realm of drug discovery, the importance of heterocyclic compounds cannot be overstated. Pyridazine derivatives, in particular, have shown considerable promise in treating a range of diseases, including cancer, infectious diseases, and neurological disorders. The structural versatility of pyridazines allows for the introduction of diverse substituents, which can modulate their biological activity and selectivity. This flexibility has led to the identification of several lead compounds that have advanced into clinical trials.

The< strong>6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine molecule exhibits interesting pharmacological properties that have been explored in recent research. Studies have indicated that this compound may possess inhibitory effects on certain enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies suggest that it may interfere with kinases and other signaling molecules that are aberrantly activated in cancer cells. Additionally, its interaction with bacterial enzymes has been investigated as a potential strategy for developing new antibiotics.

The role of computational chemistry and molecular modeling in understanding the behavior of such compounds has become increasingly prominent. Advanced computational techniques allow researchers to predict the binding affinity and mode of interaction between 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine and biological targets. These insights can guide the optimization process, leading to more potent and selective drug candidates. Furthermore, computational studies help in understanding the metabolic pathways and potential side effects associated with this compound.

The development of novel synthetic routes for CAS No. 1152555-09-3 has been a focus of many research groups. Efficient synthetic methodologies not only reduce production costs but also improve the availability of the compound for further investigation. One such approach involves multi-step organic synthesis, where key intermediates are carefully selected to ensure high yield and purity. Another strategy includes the use of catalytic processes that minimize waste and energy consumption.

The biological evaluation of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine has revealed several promising leads for drug development. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities relevant to various diseases. For example, its interaction with tyrosine kinases has been studied as a potential therapeutic intervention in cancer therapy. Additionally, its effects on bacterial enzymes have opened avenues for developing new antimicrobial agents against resistant strains.

The pharmacokinetic properties of this compound are also an area of active research. Understanding how CAS No. 1152555-09-3 is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to study these processes in detail. These studies provide valuable information for formulating effective drug delivery systems.

The future directions for research on 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine include exploring its potential in combination therapies and investigating its mechanism of action at a molecular level. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or overcome drug resistance. Understanding the molecular mechanisms by which this compound exerts its effects can provide insights into developing more targeted therapies.

In conclusion, 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-am ine (CAS No. 1152555-09-3) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it an attractive scaffold for drug discovery. Ongoing research efforts aim to further elucidate its pharmacological properties and develop novel therapeutic agents based on this molecule.

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